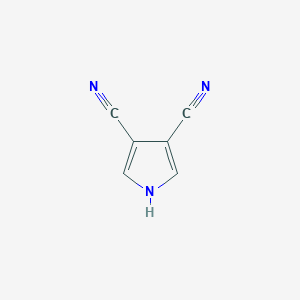

1H-Pyrrole-3,4-dicarbonitrile

Description

Significance of Pyrrole (B145914) Architectures in Heterocyclic Chemistry Research

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.combritannica.com Its structure is characterized by a planar ring system with six π-electrons, fulfilling Hückel's rule for aromaticity. numberanalytics.com This aromatic nature imparts significant stability to the pyrrole ring. numberanalytics.com

The significance of pyrrole architectures in heterocyclic chemistry is underscored by their widespread presence in nature and their diverse applications. numberanalytics.comscitechnol.com The pyrrole ring system is a core component of many vital biological molecules, including heme in hemoglobin, chlorophyll (B73375) in plants, and vitamin B12. vedantu.comchemicalbook.com These natural products highlight the crucial roles that pyrrole-containing structures play in fundamental life processes.

Beyond its natural occurrences, the pyrrole scaffold is a key intermediate in the synthesis of a vast array of synthetic compounds with significant applications in various fields. numberanalytics.comscitechnol.com In medicinal chemistry, pyrrole derivatives have been developed as antibacterial, antifungal, anti-inflammatory, and anticancer agents. numberanalytics.comvedantu.com Notable examples of commercially available drugs containing the pyrrole moiety include the cholesterol-lowering drug atorvastatin (B1662188) and the nonsteroidal anti-inflammatory drug (NSAID) tolmetin. numberanalytics.commdpi.commdpi.comsemanticscholar.org The versatility of the pyrrole ring allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity. openmedicinalchemistryjournal.com

The importance of nitrogen-containing heterocycles like pyrrole in drug design is further emphasized by their ability to mimic natural metabolites and interact with biological targets through mechanisms like hydrogen bonding. openmedicinalchemistryjournal.comrsc.orgnih.gov Approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle, demonstrating their structural importance in the pharmaceutical industry. rsc.org

In materials science, pyrrole-based polymers, such as polypyrrole, have garnered attention for their conductive properties, leading to applications in electronics, sensors, and corrosion inhibition. scitechnol.comvedantu.commdpi.com The ability of the pyrrole ring to undergo various chemical reactions, including electrophilic substitution and metal-catalyzed coupling reactions, makes it a versatile platform for the construction of complex functional materials. numberanalytics.comnumberanalytics.com

The Role of Dicarbonitrile Functionalization in Pyrrole Chemistry

The introduction of functional groups onto the pyrrole ring is a key strategy for modulating its electronic properties and reactivity, thereby expanding its utility. Dicarbonitrile functionalization, specifically the placement of two cyano (-C≡N) groups on the pyrrole core, significantly influences the molecule's characteristics. The strong electron-withdrawing nature of the nitrile groups alters the electron density distribution within the pyrrole ring, impacting its reactivity and potential for further chemical transformations. ontosight.ai

The presence of two nitrile groups, as seen in 1H-Pyrrole-3,4-dicarbonitrile, enhances the compound's reactivity and provides synthetic handles for subsequent modifications. ontosight.ai These nitrile groups can participate in a variety of chemical reactions, including cycloadditions and transformations into other functional groups such as amines or carboxylic acids. This versatility makes dicyanopyrroles valuable intermediates in the synthesis of more complex heterocyclic systems.

Several synthetic routes have been developed for the preparation of pyrrole-3,4-dicarbonitriles. One common approach involves the cyclocondensation of 1,3-dicarbonyl dianions with α-azidoketones, which regioselectively yields functionalized pyrroles. rsc.org Another method for synthesizing substituted pyrrole-3,4-dicarbonitriles involves the reaction of arylidenemalononitriles with various reagents. scirp.org The synthesis of the parent compound, this compound, has been achieved through methods such as the decarboxylation of 4-cyanopyrrole-2-carboxylic acid or the catalytic decarbonylation of 4-cyanopyrrole-2-carboxaldehyde. cdnsciencepub.com

The dicarbonitrile functionalization not only provides synthetic versatility but also imparts specific properties to the pyrrole molecule that are of interest in various research areas. For instance, the resulting compounds can serve as building blocks for the synthesis of dyes and pigments. mdpi.comsemanticscholar.org The electronic properties conferred by the dinitrile groups can also be exploited in the design of materials with specific optical or electronic characteristics.

Overview of Research Trajectories for this compound Analogues

Research into this compound has naturally extended to its analogues, where the core structure is modified with various substituents. These investigations aim to explore the structure-activity relationships and unlock new applications for this class of compounds. The research trajectories for these analogues can be broadly categorized by the synthetic strategies employed and the target applications.

A significant area of research focuses on the synthesis of substituted pyrrole-3,4-dicarbonitriles. For example, 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile has been synthesized through the bromination of 2-amino-1H-pyrrole-3,4-dicarbonitrile using N-bromosuccinimide (NBS). This bromo-substituted analogue can then undergo further reactions, such as substitution of the bromine atom, to create a library of derivatives. Similarly, the synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile has been achieved through the reaction of tetracyanoethylene (B109619) (TCNE) with gaseous HCl in the presence of tin. mdpi.comresearchgate.netresearchgate.net These halogenated analogues serve as versatile intermediates for the creation of more complex molecules. For instance, 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile has been used as a scaffold for the synthesis of dyes for color photography. mdpi.comsemanticscholar.org

Another research direction involves the synthesis of N-substituted pyrrole-3,4-dicarbonitriles. For example, 2,5-dichloro-1-(N-substituted phenyl)-1H-pyrrole-3,4-dicarbonitriles have been synthesized with the goal of developing compounds with pharmacological importance. ejpmr.com The introduction of different substituents on the nitrogen atom allows for the systematic investigation of how these changes affect the biological activity of the molecule. Research has also explored the synthesis of more complex fused heterocyclic systems derived from pyrrole-3,4-dicarbonitriles. For instance, 4-acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles have been shown to undergo heterocyclization to form pyrrolo[3,4-c]pyridine derivatives. researchgate.net

The potential biological activities of this compound analogues are a major driver of research. For example, 1-Allyl-2-amino-5-propyl-1H-pyrrole-3,4-dicarbonitrile and its derivatives have been investigated for their potential therapeutic applications, including cytotoxic and antimicrobial activities. ontosight.ai The diverse biological properties exhibited by pyrrole derivatives in general, such as anti-inflammatory and anticancer effects, provide a strong rationale for the continued exploration of new analogues. ontosight.airesearchgate.net

The following table provides an overview of some synthesized analogues of this compound and their reported synthetic methods or applications.

| Compound Name | Synthetic Precursor(s) / Method | Reported Application / Research Focus |

| 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile | 2-Amino-1H-pyrrole-3,4-dicarbonitrile and N-bromosuccinimide (NBS) | Intermediate for further functionalization |

| 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile | Tetracyanoethylene (TCNE) and HCl(g) with Sn | Scaffold for dye synthesis |

| 2,5-Dichloro-1-(N-substituted phenyl)-1H-pyrrole-3,4-dicarbonitriles | - | Pharmacological importance |

| 1-Allyl-2-amino-5-propyl-1H-pyrrole-3,4-dicarbonitrile | - | Potential therapeutic agent (cytotoxicity, antimicrobial) |

| Pyrrolo[3,4-c]pyridine derivatives | 4-Acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles | Fused heterocyclic systems |

Current Gaps and Future Directions in the Academic Research of this compound

Despite the progress made in the synthesis and exploration of this compound and its analogues, several research gaps and promising future directions remain. A primary area for future investigation lies in the development of more efficient, scalable, and environmentally friendly synthetic methodologies. While various synthetic routes exist, there is a continuous need for greener and more atom-economical processes to produce these compounds. frontiersin.org

A significant portion of the existing research has focused on the synthesis of a relatively limited range of substituted analogues. A systematic and comprehensive exploration of a wider variety of substituents at different positions of the pyrrole ring is needed. This would provide a more complete understanding of the structure-property relationships and could lead to the discovery of compounds with enhanced or novel properties. For instance, the introduction of diverse functional groups could modulate the electronic and steric properties, influencing their biological activity or material characteristics.

While some studies have explored the biological potential of certain analogues, a more in-depth and broader screening of their pharmacological activities is warranted. ontosight.aiontosight.ai Comprehensive in-vitro and in-vivo studies are necessary to fully elucidate the therapeutic potential of these compounds in areas such as oncology, infectious diseases, and inflammation. scitechnol.com Mechanistic studies to understand how these molecules interact with their biological targets at a molecular level are also crucial for rational drug design.

The application of this compound and its derivatives in materials science is another area ripe for exploration. Their unique electronic structure, stemming from the dicarbonitrile functionalization, suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research into the synthesis and characterization of polymers and other materials derived from these pyrrole building blocks could unveil novel materials with interesting optical and electronic properties.

Furthermore, there is a need for more detailed computational and theoretical studies to complement experimental work. Quantum chemical calculations can provide valuable insights into the electronic structure, reactivity, and spectral properties of these molecules, guiding the design of new analogues with desired characteristics.

Developing more sustainable and efficient synthetic methods.

Expanding the library of analogues through diverse functionalization.

Conducting comprehensive biological evaluations and mechanistic studies.

Exploring applications in materials science, particularly in organic electronics.

Utilizing computational modeling to guide experimental design.

By addressing these gaps, the scientific community can unlock the full potential of this intriguing class of heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-3,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3/c7-1-5-3-9-4-6(5)2-8/h3-4,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMBNXFQNKVZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341809 | |

| Record name | 1H-Pyrrole-3,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125666-25-3 | |

| Record name | 1H-Pyrrole-3,4-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Pyrrole 3,4 Dicarbonitrile and Substituted Analogues

Direct Synthetic Routes to 1H-Pyrrole-3,4-dicarbonitrile

Direct synthetic approaches to this compound are less commonly detailed in readily available literature, with many syntheses focusing on substituted derivatives. However, the parent compound serves as a crucial starting material for further chemical modifications. For instance, patent literature describes a three-step synthesis starting from this compound to produce 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, although specific experimental details are not provided. mdpi.comsemanticscholar.org

Synthesis via Cyclization Reactions Involving Cyano-Containing Precursors

Cyclization reactions represent a prominent and versatile strategy for constructing the this compound scaffold. These methods often employ precursors that already contain the requisite cyano groups.

Reactions of Tetracyanoethylene (B109619) with Halogen Acids and Reducing Agents

A significant pathway to substituted 1H-pyrrole-3,4-dicarbonitriles involves the reaction of tetracyanoethylene (TCNE) with halogen acids. For example, the reaction of TCNE with gaseous hydrogen bromide (HBr) is a known method for producing 2-amino-5-bromo-3,4-dicyanopyrrole. researchgate.net Similarly, bubbling gaseous hydrogen chloride (HCl) through a solution of TCNE in a solvent mixture of acetone, ethyl acetate, and acetic acid, followed by the addition of a reducing agent like powdered tin (Sn), yields 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile in good yield (74%). mdpi.comsemanticscholar.orgresearchgate.netresearchgate.netmdpi.com The reducing agent is necessary in the case of the chloro derivative to achieve the correct oxidation state of the product. mdpi.com In contrast, the synthesis of the bromo analog does not require an external reductant, suggesting a redox reaction involving the loss of bromine. mdpi.com

Thiols can also react with tetracyanoethylene to produce 1,4-bis-(alkylthio)-1,4-diamino-2,3-dicyanobutadienes, which can then be cyclized under acidic conditions to form 2-amino-3,4-dicyano-5-alkylthiopyrroles. researchgate.net Furthermore, the reaction of tetracyanoethane (B8210308) with hydrogen bromide can also yield 2-amino-5-bromo-3,4-dicyanopyrrole. researchgate.net

The following table summarizes the synthesis of halogenated 2-amino-1H-pyrrole-3,4-dicarbonitriles from tetracyanoethylene.

| Starting Material | Reagents | Product | Yield |

| Tetracyanoethylene | HBr (g) | 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile | Not specified |

| Tetracyanoethylene | HCl (g), Sn, AcOH | 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile | 74% mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net |

Cyclization with Orthoesters and Amines

The use of orthoesters in cyclization reactions provides another route to pyrrole (B145914) derivatives. For instance, triethyl orthoacetate has been used as a cyclizing agent in acetonitrile (B52724) to synthesize 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile from a brominated nitrile precursor in a one-pot reaction. The reaction mixture is heated under reflux, and subsequent treatment with ammonia (B1221849) in methanol (B129727) affords the final product. Alkyl orthoesters are versatile substrates in organic synthesis, and their use in constructing pyrrole rings highlights their utility. rsc.orgresearchgate.net

Multi-component Reaction Strategies for Pyrrole Dicarbonitriles

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrrole dicarbonitriles in a single step from simple starting materials. rsc.orgnih.gov These reactions are highly valued in organic synthesis for their ability to generate structural diversity quickly. rsc.orgacs.org

A notable example is the copper-catalyzed three-component reaction of aldehydes, ketones, and alkyl isocyanoacetates, which provides a regioselective pathway to 2,3,4-trisubstituted 1H-pyrroles. rsc.org This method proceeds at room temperature and offers moderate to excellent yields. rsc.org Another MCR involves the reaction of 2-oxo-2H-chromene-3-carbaldehydes, anilines, and isocyanides to assemble chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov While not directly yielding this compound, these MCR strategies demonstrate the power of this approach for creating highly substituted pyrrole systems. rsc.orgnih.gov The reaction of diethyl oxalate (B1200264) with primary amines and alkyl propiolates in water also provides a straightforward procedure for synthesizing substituted 1H-pyrroles. researchgate.net

Functionalization and Derivatization Strategies on the Pyrrole Core

Once the this compound core is formed, it can be further modified through various chemical transformations to introduce new functional groups.

Electrophilic Aromatic Substitution for Halogenation (e.g., Bromination, Chlorination)

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. uobaghdad.edu.iquci.edu This reactivity allows for the introduction of halogen atoms onto the pyrrole core.

A common method for the bromination of pyrrole derivatives is the use of N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). For example, the bromination of 2-amino-1H-pyrrole-3,4-dicarbonitrile with NBS introduces a bromine atom at the 5-position of the pyrrole ring. The reaction is typically carried out at low temperatures initially and then allowed to warm to room temperature.

Similarly, chlorination can be achieved using appropriate chlorinating agents. The synthesis of 2,5-dichloro-1-phenyl-1H-pyrrole-3,4-dicarbonitrile has been reported, indicating that direct chlorination of the pyrrole ring is a feasible transformation. googleapis.com The reactivity of the pyrrole ring towards electrophiles is influenced by the existing substituents. masterorganicchemistry.com

The following table provides examples of halogenation on the pyrrole core.

| Starting Material | Reagent | Product | Position of Substitution |

| 2-Amino-1H-pyrrole-3,4-dicarbonitrile | N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile | 5-position |

| 1-Phenyl-1H-pyrrole-3,4-dicarbonitrile | Not specified | 2,5-Dichloro-1-phenyl-1H-pyrrole-3,4-dicarbonitrile | 2- and 5-positions googleapis.com |

Nucleophilic Substitution Reactions on Substituted Pyrrole Dicarbonitriles

Nucleophilic substitution reactions are a key strategy for the functionalization of pre-existing substituted pyrrole dicarbonitriles. Halogenated derivatives, such as 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile and 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, serve as versatile precursors for introducing a variety of substituents.

The bromine atom in 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile is susceptible to substitution by nucleophiles. Although specific examples of these reactions on this exact substrate are not detailed in the provided search results, the general reactivity pattern of similar compounds suggests that nucleophiles such as amines and thiols can displace the bromide under appropriate conditions.

The synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile has been achieved from tetracyanoethylene (TCNE). mdpi.comsemanticscholar.orgresearchgate.net This chloro-substituted pyrrole derivative is also a candidate for nucleophilic substitution, although attempts to react it with tetrachlorothiadiazine under various conditions (including different solvents and temperatures) resulted in complex mixtures of products, indicating that the reactivity can be sensitive to the specific nucleophile and reaction conditions. mdpi.com

Introduction of Amino and Other Heteroatom-Containing Groups

The introduction of amino groups and other heteroatoms onto the pyrrole-3,4-dicarbonitrile scaffold is crucial for developing new materials and potential pharmaceutical agents.

A common method for introducing an amino group is through the synthesis of 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile. One route involves the bromination of a pyrrole precursor followed by amination. Another approach is a one-pot reaction starting from a brominated nitrile precursor, which is cyclized using triethyl orthoacetate and then treated with ammonia in methanol to yield the 2-amino derivative. Similarly, the synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile from tetracyanoethylene (TCNE) and HCl gas in the presence of tin (Sn) and acetic acid (AcOH) directly installs the amino group during the cyclization process. mdpi.comsemanticscholar.orgresearchgate.net

The introduction of other heteroatom-containing groups can be envisioned through the nucleophilic substitution of halogenated precursors. For instance, the bromine atom of 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile can theoretically be displaced by various heteroatomic nucleophiles, although specific examples are not provided in the search results.

Palladium-Catalyzed Cross-Coupling Reactions (Theoretical prediction)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While specific experimental data on palladium-catalyzed cross-coupling reactions of this compound and its substituted analogues is limited in the provided search results, theoretical predictions and related studies on similar pyrrole systems suggest their potential applicability.

Theoretical studies on palladium-catalyzed cross-coupling reactions provide insights into the mechanism and feasibility of such transformations. rsc.org For pyrrole derivatives, palladium catalysts, particularly those with sterically demanding phosphine (B1218219) ligands, have been shown to be effective in coupling pyrrolyl-zinc chlorides with a range of aryl halides. nih.gov This suggests that halogenated this compound derivatives could be suitable substrates for Suzuki-Miyaura, Heck, or Sonogashira coupling reactions to introduce aryl, vinyl, or alkynyl groups.

Computational modeling, such as Density Functional Theory (DFT), can be employed to predict the reactivity of specific positions on the substituted pyrrole dicarbonitrile ring in cross-coupling reactions. For instance, the use of palladium catalysts like [Pd(dppf)Cl₂] has been explored for the functionalization of brominated pyrroles, indicating the potential for such reactions. The successful application of these methods would significantly expand the diversity of accessible substituted this compound analogues.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for achieving high yields and purity of this compound and its derivatives. Several factors, including solvent choice, temperature, and catalysts, play a significant role.

In the synthesis of 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile, the choice of solvent has a marked impact on the reaction outcome. For instance, using N,N-dimethylformamide (DMF) as a solvent for the bromination of 2-amino-1H-pyrrole-3,4-dicarbonitrile with N-bromosuccinimide (NBS) at 0°C to room temperature resulted in a 72% yield. An alternative cyclization method using triethyl orthoacetate in acetonitrile at reflux for 6 hours, followed by treatment with ammonia in methanol, gave a 63% yield. A reductive bromination using tin(II) chloride and acetic acid in a dichloromethane/water mixture yielded the product with 74% purity.

A comparison of solvents for the synthesis of 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile highlights the trade-offs between yield, reaction time, and safety.

| Solvent | Yield (%) | Reaction Time (h) | Purity (%) |

| DMF | 72 | 2.5 | 95 |

| Acetonitrile | 63 | 6.0 | 89 |

| Dichloromethane | 74 | 4.0 | 92 |

Data aggregated from multiple synthetic routes.

The synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile from tetracyanoethylene (TCNE) was optimized to achieve a 74% yield by using a mixture of acetone, ethyl acetate, and acetic acid as the solvent, with the reaction initiated by bubbling HCl gas and the addition of powdered tin. mdpi.comsemanticscholar.orgresearchgate.net This method demonstrates the importance of a carefully selected solvent system and reagent combination for maximizing product yield. Further optimization of multicomponent reactions for the synthesis of related pyrrole systems has shown that base selection and reaction temperature are also critical parameters. acs.org

Chemical Reactivity and Transformation Mechanisms of 1h Pyrrole 3,4 Dicarbonitrile Derivatives

Reactivity of Nitrile Groups: Transformations and Cycloadditions

The two nitrile groups at the 3- and 4-positions of the pyrrole (B145914) ring are key to its reactivity, serving as precursors for a variety of functional groups and participating in cycloaddition reactions. The carbon atom of a nitrile group is electrophilic, making it susceptible to nucleophilic attack. core.ac.uk This reactivity allows for transformations into amines, amides, and carboxylic acids. core.ac.uk For instance, nitriles can be reduced to primary amines using reagents like lithium aluminium hydride (LiAlH4) or through catalytic hydrogenation. core.ac.uk They can also be hydrolyzed to carboxylic acids under acidic or alkaline conditions, often proceeding through an amide intermediate. core.ac.uk

The Thorpe-Ziegler cyclization is a notable reaction involving nitrile groups, as seen in the synthesis of 3-amino-1-phenyl-1H-pyrrole-2,4-dicarbonitriles. core.ac.uk This reaction proceeds via an intermediate formed from [(phenylamino)methylidene]propanedinitrile derivatives and an α-halo compound. core.ac.uk

Furthermore, the nitrile groups can participate in cycloaddition reactions. For example, 4-acyl-1H-pyrrole-2,3-diones, which can be considered oxa-dienes, undergo hetero-Diels-Alder reactions with cyanamides to form 4H-1,3-oxazines. nih.gov This demonstrates the potential of the nitrile moiety to act as a dienophile. While direct cycloadditions with the dinitrile system of 1H-pyrrole-3,4-dicarbonitrile are less commonly detailed, the general reactivity of nitriles in such reactions is well-established.

Table 1: Selected Transformations of Nitrile Groups on the Pyrrole Core

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |

| Reduction | LiAlH4 or Catalytic Hydrogenation | Primary Amine | core.ac.uk |

| Hydrolysis | Acid or Base, Heat | Carboxylic Acid (via Amide) | core.ac.uk |

| Cyclization | Thorpe-Ziegler | Fused Aminopyrrole | core.ac.uk |

| Cycloaddition | Hetero-Diels-Alder with oxa-dienes | Fused 1,3-Oxazine | nih.gov |

Reactivity of Pyrrole Ring Substituents (e.g., Amino, Halo, Phenyl Groups)

Substituents on the pyrrole ring profoundly influence the reactivity of the this compound system, directing the course of further transformations. scispace.com The electronic nature of these groups can either activate or deactivate the ring towards electrophilic or nucleophilic attack, enabling selective modifications. scispace.comresearchgate.net

Substitution Chemistry of Halogenated Pyrrole Dicarbonitriles

Halogenated this compound derivatives are valuable intermediates for introducing further diversity through substitution reactions. The presence of electron-withdrawing groups, such as the two nitrile functions, facilitates nucleophilic aromatic substitution of the halogen atom. researchgate.netaakash.ac.in

A common derivative, 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile, is typically synthesized by brominating 2-amino-1H-pyrrole-3,4-dicarbonitrile with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). The bromine atom at the 5-position can then be replaced by various nucleophiles. Similarly, 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile can be synthesized from tetracyanoethylene (B109619) (TCNE) and HCl gas in the presence of tin (Sn) and acetic acid. mdpi.comsemanticscholar.org

The halogen atom in these compounds is susceptible to nucleophilic substitution. For example, in 2-halopyridine-3,4-dicarbonitriles, a related system, the halogen can be displaced by an amino group when treated with alcoholic ammonia (B1221849) under pressure. researchgate.net The reactivity of these halo-pyrrole dicarbonitriles makes them key building blocks for more complex structures. mdpi.com

Table 2: Synthesis and Reactivity of Halogenated this compound Derivatives

| Compound | Synthesis Reagents | Key Reactivity | Reference |

| 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile | 2-amino-1H-pyrrole-3,4-dicarbonitrile, NBS, DMF | Nucleophilic substitution of bromine | |

| 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile | Tetracyanoethylene (TCNE), HCl(g), Sn, AcOH | Nucleophilic substitution of chlorine | mdpi.comsemanticscholar.org |

Transformations Involving Amino Functionality

The amino group, particularly at the 2-position of the pyrrole dicarbonitrile ring, is a versatile handle for various chemical transformations. It can direct the regioselectivity of other reactions and can itself be converted into different functionalities. For instance, the transformation of 2,5-diaminothiophene-3,4-dicarbonitrile in an alkaline medium yields 5-amino-2-mercaptopyrrole-3,4-dicarbonitrile, showcasing a ring transformation that retains the amino group. ekb.eg

In other heterocyclic systems, amino groups are readily used in cyclization reactions. For example, the reaction of 2-amino-6-(2-hydroxyethylamino) pyrimidin-4(3H)-one with chloro(formyl)acetonitrile leads to the formation of a fused pyrrolo[2,3-d]pyrimidine-5-carbonitrile. ekb.eg This occurs via deprotection and subsequent condensation of a carbonyl with the ortho amino group. ekb.eg While specific examples for this compound are tailored, the principles of using the amino group as a nucleophile in intramolecular cyclizations are broadly applicable for building fused heterocyclic systems. beilstein-journals.org

Oxidation-Reduction Chemistry of this compound Systems

The oxidation and reduction of this compound systems can target the pyrrole ring, the nitrile groups, or other substituents. The outcome is often dependent on the specific reagents and reaction conditions. For instance, the synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile from TCNE requires a reductant like tin (Sn) to bring the product to the correct oxidation state. mdpi.comresearchgate.net In contrast, the analogous synthesis of the bromo-derivative does not require an external reductant, suggesting a redox reaction involving the loss of Br₂ may occur. mdpi.comresearchgate.net

The pyrrole ring itself can be subject to oxidation. A study on 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile indicates it can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom. The presence of a nitro group on a phenyl substituent, as in 2-amino-5-(3-nitrophenyl)-1-phenyl-1H-pyrrole-3,4-dicarbonitrile, introduces another site for redox reactions, where the nitro group could participate in such transformations. ontosight.ai

Intramolecular Cyclization and Annulation Reactions to Form Fused Heterocycles

This compound derivatives are excellent precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization and annulation reactions. researchgate.netmdpi.comrsc.org These reactions often exploit the reactivity of the nitrile groups in conjunction with another functional group on the pyrrole ring or its substituents.

A notable example is the heterocyclization of 4-acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles in the presence of ammonia. researchgate.net This reaction involves the ortho-ketonitrile fragment, leading to the regioselective formation of a pyrrolo[3,4-c]pyridine ring while preserving the chlorine atom. researchgate.net Similarly, 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile can participate in cyclization reactions to form more complex heterocyclic structures. One approach uses triethyl orthoacetate as a cyclizing agent.

The development of pyrrolo[2,1-f] researchgate.netmdpi.comCurrent time information in Bangalore, IN.triazin-4(3H)-ones from 1,2-biscarbamoyl-substituted 1H-pyrroles through regioselective intramolecular cyclization further illustrates the utility of this strategy. beilstein-journals.org These methods provide access to skeletally diverse and biologically relevant fused systems. mdpi.comnih.gov

Table 3: Examples of Fused Heterocycles from this compound Derivatives

| Starting Material Type | Reaction | Fused System Formed | Reference |

| 4-Acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles | Annulation with ammonia | Pyrrolo[3,4-c]pyridine | researchgate.net |

| 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile | Cyclization with triethyl orthoacetate | Fused pyrrole systems | |

| 1,2-Biscarbamoyl-substituted 1H-pyrroles | Regioselective intramolecular cyclization | Pyrrolo[2,1-f] researchgate.netmdpi.comCurrent time information in Bangalore, IN.triazin-4(3H)-one | beilstein-journals.org |

| α-Amino amidine from coumarin (B35378) aldehyde | MCR and intramolecular cyclization | Chromeno[4,3-b]pyrrol-4(1H)-one | nih.gov |

Chemo- and Regioselectivity in Reactions of Polyfunctional Pyrroles

Polyfunctional pyrroles, such as the derivatives of this compound, possess multiple reactive centers. scispace.com Achieving chemo- and regioselectivity in their reactions is crucial for their synthetic application. scispace.comresearchgate.net The selective transformation of one functional group in the presence of others allows for the controlled construction of complex molecules. scispace.com

For example, in polyfunctional pyrroles containing both aldehyde and chloro substituents, reactions can be directed to a specific site. The reaction of 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde with secondary amines results in condensation at the 2-carbaldehyde group. researchgate.net However, N-alkylation of this pyrrole derivative shifts the reactivity, leading to nucleophilic substitution of the 5-chloro group. researchgate.net

The regioselectivity of reactions is also influenced by the electronic properties of the substituents. In the bromination of 2-amino-1H-pyrrole-3,4-dicarbonitrile, the electron-donating amino group directs the electrophilic aromatic substitution to the 5-position. Similarly, BF₃·Et₂O has been used to catalyze the regioselective C-H functionalization of pyrroles with α-diazophosphonates, demonstrating that catalysts can control the site of reaction. rsc.org This control over reactivity is essential for the strategic synthesis of complex pyrrole-containing molecules. scispace.com

Advanced Spectroscopic and Structural Elucidation of 1h Pyrrole 3,4 Dicarbonitrile Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of pyrrole (B145914) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure determination.

In the case of substituted 1H-pyrrole-3,4-dicarbonitriles, the chemical shifts of the pyrrole ring protons and carbons are significantly influenced by the nature and position of the substituents. For instance, in 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, the ¹H NMR spectrum shows distinct signals for the N-H protons of the pyrrole ring and the amino group. mdpi.com The ¹³C NMR spectrum further confirms the structure with signals corresponding to the quaternary carbons of the pyrrole ring and the nitrile carbons. mdpi.com The chemical shifts are spread over a wide range, which minimizes signal overlap and facilitates clear assignments. libretexts.org

NMR is also a highly sensitive method for studying tautomeric equilibria, which can occur in heterocyclic compounds. researchgate.netnih.gov Tautomerism in pyrrole derivatives, while not always prevalent, can be investigated by monitoring changes in chemical shifts or the appearance of new signals under different conditions, such as varying solvents or temperatures. researchgate.net The rate of exchange between tautomers can influence the appearance of the NMR spectrum; slow exchange results in separate signals for each tautomer, while fast exchange leads to averaged signals. researchgate.net Although significant tautomerism is not commonly reported for the 1H-pyrrole-3,4-dicarbonitrile core itself, NMR remains the primary technique for detecting and quantifying such phenomena should they occur in its derivatives. nih.gov

Table 1: Representative NMR Data for a this compound Derivative Data for 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile in DMSO-d₆. mdpi.com

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H | 13.01 | N1-H (pyrrole) |

| ¹H | 7.43 | -NH₂ (amino group) |

| ¹³C | 141.0 | C2 |

| ¹³C | 116.0, 115.0 | -C≡N |

| ¹³C | 110.1 | C5 |

| ¹³C | 97.5 | C3 |

| ¹³C | 93.1 | C4 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Beyond the intramolecular structure, X-ray crystallography offers critical insights into the supramolecular assembly through intermolecular interactions. In the crystal lattice of pyrrole-nitrile derivatives, several types of non-covalent interactions are observed that dictate the packing arrangement. A common and significant interaction is the hydrogen bond formed between the pyrrole N-H group (as a donor) and the nitrogen atom of a nitrile group on an adjacent molecule (as an acceptor). mdpi.com

Table 2: Common Intermolecular Interactions in Pyrrole-Nitrile Crystal Structures

| Interaction Type | Typical Distance (Å) | Description |

|---|---|---|

| N-H···N≡C Hydrogen Bond | ~2.1 - 2.6 | A strong directional interaction between the pyrrole N-H and a nitrile nitrogen of a neighboring molecule. mdpi.com |

| π-π Stacking | ~3.4 - 3.8 (centroid-centroid) | Attractive, non-covalent interaction between the electron clouds of adjacent aromatic pyrrole rings. mdpi.com |

| C-H···N Hydrogen Bond | ~2.6 | Weaker hydrogen bond involving a carbon-hydrogen bond and a nitrile nitrogen. mdpi.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. mdpi.com Each functional group has characteristic vibrational frequencies, providing a molecular fingerprint. encyclopedia.pub For this compound and its derivatives, IR and Raman spectra offer clear evidence for the key structural motifs.

The most prominent and diagnostically useful vibration is the C≡N (nitrile) stretching mode. This typically appears as a sharp, intense band in the IR spectrum in the region of 2200–2260 cm⁻¹. mdpi.com Its presence is a definitive confirmation of the dicarbonitrile structure.

Another key feature is the N-H stretching vibration of the pyrrole ring, which is observed as a band in the region of 3200–3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding; in the solid state, intermolecular N-H···N hydrogen bonds tend to broaden the peak and shift it to lower wavenumbers compared to the gas phase or in non-polar solvents. researchgate.net

The aromatic C-H stretching vibrations of the pyrrole ring are typically found just above 3000 cm⁻¹, while C-C and C-N stretching vibrations within the ring appear in the fingerprint region (below 1600 cm⁻¹). researchgate.netnist.gov Raman spectroscopy complements IR spectroscopy, particularly for symmetric vibrations, and can be used to study the vibrational modes of the pyrrole ring system. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| N-H stretch | 3200 - 3500 | IR, Raman |

| Aromatic C-H stretch | 3000 - 3150 | IR, Raman |

| C≡N stretch (nitrile) | 2200 - 2260 | IR, Raman |

| C=C / C-C ring stretch | 1400 - 1600 | IR, Raman |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. rsc.org For this compound (C₆H₃N₃), the molecular weight is approximately 117.11 g/mol . nih.gov In an MS experiment, this compound would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge) ratio corresponding to this mass.

Due to the presence of an odd number of nitrogen atoms (three), the molecular ion peak will conform to the Nitrogen Rule, appearing at an odd integer m/z value. whitman.edu The fragmentation of nitriles under electron ionization (EI) often follows characteristic pathways. One common fragmentation is the loss of a hydrogen atom, leading to a significant [M-1]⁺ peak at m/z 116. whitman.edumiamioh.edu This is often due to the formation of a stable, resonance-stabilized cation. whitman.edu

Another characteristic fragmentation pathway for nitriles is the loss of hydrogen cyanide (HCN), which has a mass of 27 Da. miamioh.edu This would result in an [M-27]⁺ fragment ion peak at m/z 90. Further fragmentation of the pyrrole ring itself can lead to a variety of smaller charged fragments, providing additional structural information. The precise fragmentation pattern can help distinguish between different isomers and confirm the connectivity of the atoms within the molecule. nih.govacs.org

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 117 | [C₆H₃N₃]⁺ | Molecular ion (M⁺) |

| 116 | [C₆H₂N₃]⁺ | Loss of one hydrogen atom ([M-H]⁺) |

| 90 | [C₅H₂N₂]⁺ | Loss of hydrogen cyanide ([M-HCN]⁺) |

Computational and Theoretical Investigations of 1h Pyrrole 3,4 Dicarbonitrile Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict a wide array of molecular properties, including geometries, energies, and reactivity indices, for systems like 1H-Pyrrole-3,4-dicarbonitrile.

A key aspect of understanding a molecule's reactivity is identifying the sites most susceptible to electrophilic and nucleophilic attack. Conceptual DFT provides a framework for this through reactivity descriptors, among which the Fukui function is particularly insightful. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes.

There are three main types of Fukui indices for an atom k in a molecule:

ƒk+*: for nucleophilic attack (measures the reactivity of a site towards an incoming nucleophile).

ƒk-*: for electrophilic attack (measures the reactivity of a site towards an incoming electrophile).

ƒk0*: for radical attack.

Atoms with higher Fukui index values are considered more reactive for the corresponding type of attack. For this compound, DFT calculations would likely reveal that the electron-withdrawing nature of the two nitrile (-CN) groups significantly influences the reactivity of the pyrrole (B145914) ring. The nitrogen atoms of the nitrile groups would be expected to be strong nucleophilic sites, while the carbon atoms of the ring, particularly C2 and C5, would be the primary electrophilic sites.

| Atomic Site | ƒk+ (for Nucleophilic Attack) | ƒk- (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| N1 (Pyrrole N-H) | Low | Moderate | Site of deprotonation/electrophilic attack |

| C2 | High | Low | Primary site for nucleophilic attack |

| C3 | Low | Low | Less reactive due to substituent |

| C4 | Low | Low | Less reactive due to substituent |

| C5 | High | Low | Primary site for nucleophilic attack |

| N (Nitrile) | Low | High | Primary site for electrophilic attack (e.g., protonation) |

Note: The values in this table are illustrative and represent expected trends based on the principles of chemical reactivity. Actual values would be determined through specific DFT calculations.

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction pathways and rates. Computational models can simulate these effects either implicitly, by treating the solvent as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the simulation.

For reactions involving this compound, modeling solvent effects is crucial for accurately predicting activation energies and reaction kinetics. For instance, in a reaction where a charged intermediate or transition state is formed, a polar solvent would be expected to stabilize this species, thereby lowering the activation barrier and increasing the reaction rate. DFT calculations combined with a PCM can provide quantitative estimates of these effects.

| Solvent | Dielectric Constant (ε) | Calculated ΔE‡ (kcal/mol) | Relative Reaction Rate |

|---|---|---|---|

| Gas Phase | 1.0 | 25.0 | 1.0 |

| Toluene | 2.4 | 22.5 | ~50x faster |

| Acetonitrile (B52724) | 37.5 | 18.0 | ~2,000,000x faster |

| Water | 78.4 | 17.5 | ~4,500,000x faster |

Note: This table illustrates the typical trend of decreasing activation energy and increasing reaction rate with increasing solvent polarity for a reaction with a polar transition state.

Quantum-Chemical Analysis of Tautomerism and Isomerism (e.g., Azido/Tetrazole Ring-Chain Isomerism)

Tautomerism, the interconversion of structural isomers, is a critical phenomenon in many heterocyclic systems. A particularly important and computationally studied example is the ring-chain isomerism between an azido-substituted heterocycle and its fused tetrazole counterpart. If an azido group (-N₃) were introduced onto the this compound scaffold (e.g., at the C2 position), an equilibrium between the azide and a tetrazolo[1,5-a]pyrrole derivative would exist.

Quantum-chemical calculations are indispensable for determining the relative stabilities of these isomers and the energy barrier for their interconversion. researchgate.net Studies on other azole systems have shown that the position of this equilibrium is highly sensitive to factors such as the electronic nature of other substituents, solvent polarity, and whether the molecule is in a neutral or anionic state. researchgate.net For instance, polar solvents and the removal of the N-H proton (forming an anion) tend to significantly stabilize the tetrazole form due to its greater charge separation. researchgate.net

| Isomer | ΔE in Gas Phase (kcal/mol) | ΔE in Water (kcal/mol) | Favored Form |

|---|---|---|---|

| Azide Form (Neutral) | 0.0 (Reference) | 0.0 (Reference) | Azide |

| Tetrazole Form (Neutral) | +5.2 | +1.5 | Azide |

| Azide Form (Anion) | +18.0 | +20.5 | Tetrazole |

| Tetrazole Form (Anion) | 0.0 (Reference) | 0.0 (Reference) | Tetrazole |

Note: Data is illustrative, based on established trends where the tetrazole form is destabilized in the gas phase for neutral molecules but strongly favored for anions, with the preference enhanced in polar solvents. researchgate.net

Aromaticity Assessment and Electron Delocalization within the Pyrrole Core and its Derivatives

Aromaticity is a fundamental concept linked to the stability and reactivity of cyclic, conjugated molecules. The pyrrole ring is classically aromatic, possessing a delocalized π-system of six electrons. However, the introduction of strongly electron-withdrawing dicarbonitrile groups at the C3 and C4 positions is expected to perturb this aromaticity.

Computational methods can quantify aromaticity through various descriptors. One of the most widely used is the Nucleus-Independent Chemical Shift (NICS). researchgate.net NICS values are calculated at specific points in space (e.g., at the center of the ring) and act as a probe for induced magnetic fields arising from electron delocalization. A large negative NICS value is indicative of significant aromatic character, while a positive value suggests anti-aromaticity. For this compound, the nitrile groups would withdraw electron density from the ring, likely leading to a reduction in its aromatic character compared to the parent pyrrole molecule. This would be reflected in a less negative calculated NICS value.

| Compound | NICS(1)zz Value (ppm) | Aromatic Character |

|---|---|---|

| 1H-Pyrrole | -29.9 | Strongly Aromatic |

| This compound | -22.5 (Estimated) | Moderately Aromatic |

Note: The NICS(1)zz value for pyrrole is a typical literature value. The value for the dicarbonitrile derivative is an educated estimate reflecting the expected decrease in aromaticity due to electron-withdrawing substituents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic details of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. MD simulations use classical mechanics to model the movements of atoms and molecules, allowing for the study of larger systems (e.g., the solute in a solvent box) over longer timescales (nanoseconds to microseconds).

For this compound, MD simulations could be used to:

Analyze Conformational Preferences: Although the pyrrole ring is rigid, substituents may have rotational freedom. MD can explore the preferred orientations of these groups.

Study Intermolecular Interactions: In a condensed phase or solution, MD can reveal how molecules of this compound interact with each other and with solvent molecules. This is particularly important for understanding solubility, crystal packing, and self-assembly.

Probe Binding to a Target: If the molecule is being investigated as a potential drug, MD simulations can model its binding to a biological target like a protein, revealing the key interactions and the stability of the complex.

The output of an MD simulation is a trajectory file containing the positions of all atoms over time. Analysis of this trajectory can yield information on structural stability (e.g., Root Mean Square Deviation, RMSD) and flexibility (e.g., Root Mean Square Fluctuation, RMSF).

Exploration of 1h Pyrrole 3,4 Dicarbonitrile in Materials Science and Advanced Technologies

Development of Fluorescent Dyes and Pigments

The pyrrole (B145914) ring is a foundational component in a class of high-performance pigments known as diketopyrrolo[3,4-c]pyrroles (DPPs). nih.gov These materials are recognized for their brilliant colors, strong fluorescence, high extinction coefficients, and exceptional stability against heat and light. nih.gov The DPP bicyclic system is synthesized from precursors that establish the core pyrrole structure, which is crucial for its optical properties. nih.gov

Derivatives of 1H-Pyrrole-3,4-dicarbonitrile have been directly utilized as scaffolds in the synthesis of dyes. For instance, 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile serves as a key intermediate for creating ylidene dyes used in color photography applications. mdpi.comresearchgate.net The development of DPP-based fluorescent probes has become a significant area of research, leveraging their high fluorescence quantum yields and stability for various applications. rsc.org Modifications to the core structure, such as the introduction of phenolic groups or sulfonation followed by reaction with amines, allow for the tuning of their spectral properties for specific uses. nih.gov

Applications in Optoelectronic Materials and Devices

The unique π-conjugated system of pyrrole derivatives makes them excellent candidates for optoelectronic applications, where they can function as active components in various devices. nih.govjmaterenvironsci.com

Pyrrole-based molecular materials are investigated for their potential in organic light-emitting diodes (OLEDs). jmaterenvironsci.com OLEDs are solid-state devices that emit light when an electric current is applied, with the color and efficiency depending on the organic materials used in the emissive layer. jmaterenvironsci.comossila.com Quantum chemistry studies on materials incorporating pyrrole and terphenyl units, such as pyrrole-terphenyl-terphenyl-pyrrole, have been conducted to evaluate their structural and electronic properties for OLED applications. jmaterenvironsci.com The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for the injection and transport of charge carriers (holes and electrons) within the OLED structure, and the pyrrole moiety plays a key role in defining these properties. jmaterenvironsci.com Furthermore, polyarylpyrrole derivatives have been developed that exhibit room temperature phosphorescence (RTP), a property that can enhance the efficiency of OLEDs by harvesting both singlet and triplet excitons. jmaterenvironsci.comnih.gov

The photophysical properties of this compound derivatives are central to their application in optical materials. Detailed studies are conducted to characterize their interaction with light. For example, the photophysical properties of chiral 1,4-diketo-3,6-dithienylpyrrolo[3,4-c]pyrrole (DPP) dyes have been extensively investigated. rsc.org These studies measure key parameters such as absorption and fluorescence maxima, which define the color of light the material absorbs and emits. rsc.org

Research on 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT), a related fluorescent species, revealed a large Stokes shift (the difference between the absorption and emission maxima) and high photostability. mdpi.com The investigation of these compounds in different solvents reveals solvatochromism, which is the change in color depending on the polarity of the solvent. This effect is crucial for understanding the electronic structure of the molecule and for applications in sensing. rsc.org

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| DPP-CT | Dichloromethane | 535 | 560 | 850 | 0.62 |

| DPP-MT | Dichloromethane | 535 | 560 | 850 | 0.64 |

| DPP-ACT | Dichloromethane | 536 | 561 | 840 | 0.66 |

| DPP-AMT | Dichloromethane | 536 | 561 | 840 | 0.67 |

| HPPT | Methanol (B129727) | 406 | 476 | 3670 | 0.21 |

| HPPT | Water | 404 | 476 | 3790 | 0.14 |

Data for DPP derivatives sourced from rsc.org. Data for HPPT sourced from mdpi.com.

Polymer Chemistry: Monomers for Functional Polymers

The pyrrole ring is a fundamental building block in polymer chemistry. mdpi.comresearchgate.net Polypyrrole is a well-known intrinsically conducting polymer that has attracted significant attention for its stability and ease of synthesis. mdpi.commdpi.com The polymerization of pyrrole monomers can be initiated through various methods, including sonochemical synthesis using carbon dots as initiators in the presence of UV light. mdpi.com This process allows for the creation of functional polymers like polypyrrole and copolymers such as poly(pyrrole-co-aniline). mdpi.com The resulting polymers possess unique electronic and material properties, making them suitable for applications in sensors and other electronic devices. nih.govmdpi.com The ability to functionalize the pyrrole monomer prior to polymerization allows for the synthesis of polymers with tailored properties. nih.gov

Sensor Development and Probes (e.g., pH sensors based on derivatives)

Derivatives of the pyrrole structure are highly effective as fluorescent indicators for sensor applications, particularly for pH measurement. nih.govnih.gov Novel optical pH sensors have been developed using 1,4-diketopyrrolo-[3,4-c]pyrroles (DPPs) as the fluorescent indicators. nih.govnih.gov These sensors operate based on distinct mechanisms depending on their chemical structure.

One mechanism involves the deprotonation of the lactam nitrogen atoms at high pH (>9), which causes a significant change in both the absorption and fluorescence spectra. nih.govnih.gov Another mechanism is employed for near-neutral pH sensing, where a phenolic group is introduced into the dye structure. nih.gov At higher pH, the deprotonation of the phenol (B47542) to a phenolate (B1203915) form leads to highly effective fluorescence quenching through a process called photoinduced electron transfer (PET). nih.govnih.gov By carefully selecting the specific chemical structure of the DPP indicator and the polymer matrix it is immobilized in, the operational pH range of the sensor can be tuned from pH 5 to 12. nih.govnih.gov For example, a dichlorinated indicator can be used for pH ranges of 5-10. nih.gov

Coordination Chemistry with Metal Ions for Material Applications

The nitrogen atom in the pyrrole ring and attached functional groups can act as ligands, binding to metal ions to form coordination complexes. These metal-organic materials can have interesting catalytic and electronic properties. Research has focused on synthesizing new pyrrole-based ligands for coordination with first-row transition metals like Copper(II) and Nickel(II). researchgate.net For example, methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate has been synthesized and used to form metal complexes. researchgate.net Such research into new pyrrole-based ligands and their metal complexes is driven by the search for new catalysts for important chemical reactions, including those relevant to artificial photosynthesis. researchgate.net

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Discoveries

The academic journey of 1H-Pyrrole-3,4-dicarbonitrile and its related structures is marked by significant synthetic achievements and the discovery of potent biological activities. The pyrrole (B145914) ring is considered a "privileged scaffold" due to its frequent appearance in successful drug molecules, such as the anti-inflammatory drug Tolmetin and the cholesterol-lowering agent Atorvastatin (B1662188). mdpi.comresearchgate.net

A pivotal contribution to the field has been the development of synthetic routes to functionalized pyrrole dicarbonitriles. Notably, the synthesis of 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile from tetracyanoethylene (B109619) (TCNE) has been a key development, providing access to a valuable building block. mdpi.comresearchgate.net The parent compound, this compound, has itself been documented as a crucial starting material in various patented synthetic processes. mdpi.com

Recent research has illuminated the pharmacological potential of this scaffold. A significant discovery is the identification of 1H-pyrrole-3-carbonitrile derivatives as potent agonists of the STING (stimulator of interferon genes) receptor, which is a promising strategy for treating various cancers and infectious diseases. nih.gov This finding underscores the importance of the cyano-pyrrole framework in modulating key immune pathways. The dinitrile functionality at the 3 and 4 positions is a defining feature, equipping the molecule for applications beyond medicine, including its use as a precursor for dyes in color photography. mdpi.comresearchgate.net

| Key Discoveries and Contributions | Significance |

| Privileged Scaffold | The pyrrole core is a validated framework in numerous approved drugs. mdpi.comresearchgate.net |

| Synthesis from TCNE | Development of a synthetic route to 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. mdpi.comresearchgate.net |

| STING Receptor Agonism | Identification of derivatives as potent immune-stimulating agents for cancer therapy. nih.gov |

| Material Science Precursor | Use of derivatives in the synthesis of functional dyes. mdpi.com |

Emerging Trends and Unexplored Research Avenues

The field of pyrrole chemistry is dynamic, with several emerging trends shaping the future of this compound research.

Emerging Trends:

Advanced Synthetic Methodologies: There is a significant shift towards the development of modern, more efficient synthetic strategies. These include photocatalyzed and electrochemical C-H functionalization, which offer novel ways to modify the pyrrole ring with high precision and under milder conditions. nih.govresearchgate.netnih.gov

Dual-Targeting Agents: In drug discovery, a contemporary approach involves designing single molecules that can inhibit multiple targets. Pyrrole scaffolds are being explored for creating dual inhibitors, such as those targeting both AChE and BACE1 for Alzheimer's disease, a strategy that could be extended to dicarbonitrile derivatives. rsc.org

Novel Biological Targets: The discovery of STING agonism has opened the door to exploring pyrrole dicarbonitriles against other novel and challenging biological targets in immunology and oncology. nih.gov

Materials Science Applications: Research into pyrrole-based conducting polymers and organic semiconductors continues to be a vibrant area, with the dicarbonitrile moiety offering unique electronic properties to be exploited. eurekaselect.comresearchgate.net

Unexplored Research Avenues:

Coordination Chemistry: The full potential of this compound as a ligand for creating novel coordination complexes and metal-organic frameworks remains largely untapped.

Organic Electronics: A systematic investigation into the electronic and photophysical properties of polymers specifically derived from this compound could lead to new applications in sensors, LEDs, and photovoltaic devices.

Multicomponent Reactions: The use of this dinitrile in multicomponent reactions could provide a rapid and efficient pathway to generate large libraries of complex, drug-like molecules for high-throughput screening. researchgate.netnih.gov

Intrinsic Biological Activity: While its derivatives are a focus, a comprehensive characterization of the biological activity of the parent this compound molecule itself is an area deserving of further investigation.

Potential for Rational Design of Novel Pyrrole Dicarbonitrile Scaffolds

Rational, structure-based design is a powerful tool in modern chemistry, and the this compound scaffold is exceptionally well-suited for this approach. The dinitrile groups are strong electron-withdrawing moieties and can act as effective hydrogen bond acceptors, making them critical pharmacophoric features for targeted drug design. nih.gov

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are increasingly being used to guide the synthesis of new pyrrole derivatives. rsc.orgnih.govrsc.org These methods allow researchers to predict how modifications to the pyrrole scaffold will affect its binding to biological targets, such as enzymes like COX-1/COX-2, RNase L, and CHK1. nih.govrsc.orgnih.gov

The rigid, planar nature of the pyrrole core provides a stable anchor for orienting substituents in three-dimensional space to optimize interactions within a protein's active site. Furthermore, the nitrile groups are synthetically versatile and can be readily transformed into other functional groups like amides, carboxylic acids, or aldehydes, serving as handles for further chemical modification and the systematic exploration of chemical space. nih.govntu.edu.sg This combination of predictable geometry and synthetic tractability makes the rational design of novel pyrrole dicarbonitrile scaffolds a highly promising endeavor.

| Design Strategy | Application Example |

| QSAR & Molecular Docking | Guiding the design of selective enzyme inhibitors (e.g., COX, CHK1). nih.govrsc.org |

| Structure-Based Design | Exploiting nitrile groups as hydrogen bond acceptors to enhance target binding. nih.gov |

| Scaffold Hopping | Using the pyrrole dicarbonitrile core to create novel chemical entities with desired properties. |

| Functional Group Interconversion | Converting nitriles into amides or acids to explore different binding interactions. nih.govntu.edu.sg |

Challenges and Opportunities in the Synthesis and Application of this compound Systems

Despite its promise, the journey from concept to application for this compound systems is not without its hurdles. However, these challenges are balanced by significant opportunities.

Challenges:

Synthesis: Traditional methods for pyrrole synthesis can be inefficient, often requiring harsh reaction conditions, extended timelines, and resulting in modest yields. semanticscholar.orgresearchgate.net Achieving specific substitution patterns on the electron-rich pyrrole ring can be complex, often necessitating multi-step syntheses and the use of protecting groups. nih.gov Controlling the regioselectivity of functionalization (i.e., modifying a specific carbon atom on the ring) remains a significant synthetic challenge. acs.org

Reactivity and Stability: The high reactivity of some functionalized pyrroles can lead to complex reaction mixtures that are difficult to separate and characterize, hindering their practical application. mdpi.com

Opportunities:

Advanced Synthesis: The challenges in synthesis are actively being addressed by modern methodologies. The advent of C-H functionalization, photocatalysis, and green chemistry approaches provides more direct and environmentally friendly routes to novel pyrrole derivatives. nih.govsemanticscholar.orgmdpi.com

Medicinal Chemistry: The dicarbonitrile scaffold is a gateway to immense chemical diversity. The nitrile groups can participate in a wide range of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions, enabling the creation of new and complex heterocyclic systems. mdpi.com This versatility opens up vast opportunities for developing new therapeutic agents targeting a wide spectrum of diseases, from bacterial infections to cancer. mdpi.commdpi.comnih.gov

Materials Science: In the realm of materials, the unique electronic profile of the pyrrole dicarbonitrile system presents exciting opportunities for creating novel functional materials, including dyes, sensors, and components for organic electronics. mdpi.comeurekaselect.comresearchgate.net The discovery of its derivatives as potent biological agents like STING agonists highlights the immense, and perhaps still largely undiscovered, potential of this scaffold in high-impact applications. nih.gov

Q & A

Q. Basic

- Recrystallization : Purify crude products using ethanol/water mixtures (1:1 v/v) to remove unreacted precursors.

- Chromatography : Column chromatography with silica gel and ethyl acetate/hexane eluents isolates target compounds.

- Melting point analysis : Sharp melting ranges (e.g., 180–184°C for dichloro derivatives) confirm crystalline purity .

What computational methods are suitable for predicting the electronic properties of this compound derivatives?

Q. Advanced

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior and charge-transfer capabilities. For biphenyl analogs, deviations in planar structures (e.g., C7 atom displacement by -0.050 Å) correlate with altered photophysical properties .

- Molecular docking : Models interactions with biological targets (e.g., antimicrobial enzymes) to guide functionalization for enhanced bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.